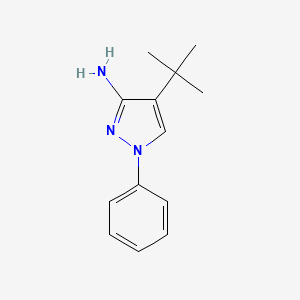

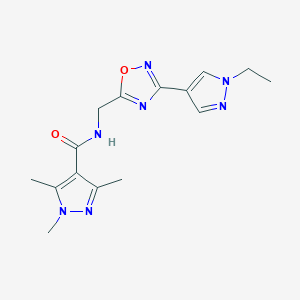

![molecular formula C13H9Cl3N2O2S2 B2729318 2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline CAS No. 338749-38-5](/img/structure/B2729318.png)

2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trichloroaniline is an important intermediate in the manufacture of benzene derivatives, including 1,3,5-trichlorobenzene. It is useful in the formation of fungicides, mono-azo dyestuffs, and the preparation of hexachlorodiphenyl urea .

Synthesis Analysis

2,4,6-Trichloroaniline can be prepared by the reaction of dry aniline with chlorine gas while in an anhydrous solution of carbon tetrachloride . The reaction of aniline, optionally substituted by halogen, with a chlorinating agent in the presence of inert organic solvents and/or diluents at elevated temperatures has also been reported .Molecular Structure Analysis

The molecular formula of 2,4,6-Trichloroaniline is C6H4Cl3N . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis

The preparation of 2,4,6-Trichloroaniline involves the reaction of dry aniline with chlorine gas . If water is introduced to the solution, the white material will polymerize to form aniline black .Physical And Chemical Properties Analysis

2,4,6-Trichloroaniline appears as long needles or fine, light purple fibers . It has a molecular weight of 196.46 g/mol . The compound is insoluble in water .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study explored the use of a synthesized thiophene Schiff base as a corrosion inhibitor for mild steel in acidic environments. This research highlights the potential of thiophene derivatives in protecting metals against corrosion, a crucial application in materials science and engineering (Daoud et al., 2014).

Optoelectronic Materials

Thiophene-based compounds have been investigated for their application in optoelectronic devices due to their desirable electronic properties. For example, the synthesis of 8-heteroatom-substituted difluoro-bora-diaza-s-indacene dyes (BODIPY) involving thiophene demonstrates the potential of these compounds in developing materials with specific photophysical properties (Goud et al., 2006).

Polymer Synthesis

The electrochemical synthesis of novel polymers based on aniline derivatives has been explored, with applications in the fabrication of dye-sensitized solar cells. This research underscores the relevance of aniline and thiophene derivatives in creating high-performing materials for renewable energy technologies (Shahhosseini et al., 2016).

Antimicrobial Activity

The synthesis and evaluation of novel quinazolinone derivatives, incorporating aniline groups, for antimicrobial activity present an application in medicinal chemistry. These compounds exhibit potential as antimicrobial agents, indicating the utility of aniline derivatives in developing new pharmaceuticals (Habib et al., 2013).

Catalytic Applications

Research on the single-electron transfer (SET) between specific borane compounds and N,N-dialkylanilines showcases the catalytic potential of aniline derivatives in bond-forming reactions. This study illuminates the role of such compounds in facilitating organic transformations through catalysis (Aramaki et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O2S2/c14-7-5-9(15)12(10(16)6-7)18-17-11-2-4-22(19,20)13-8(11)1-3-21-13/h1,3,5-6,18H,2,4H2/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHSCJOLVWSBX-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3Cl)Cl)Cl)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=C(C=C3Cl)Cl)Cl)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

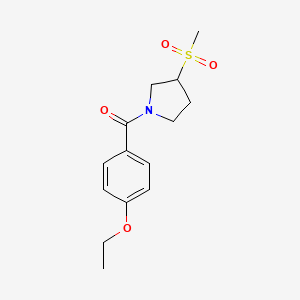

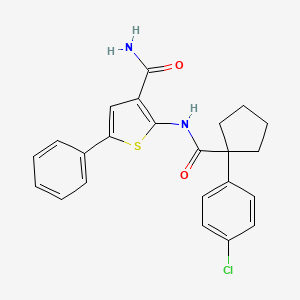

![N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2729235.png)

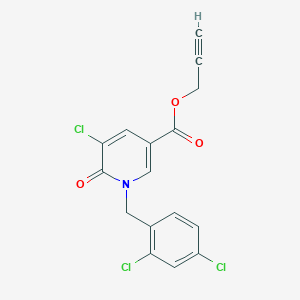

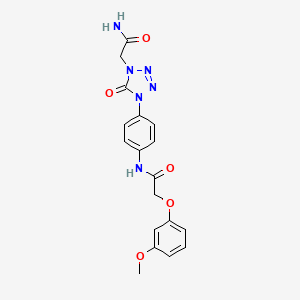

![N-(3,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2729242.png)

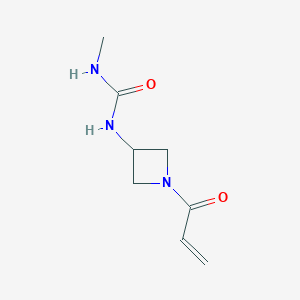

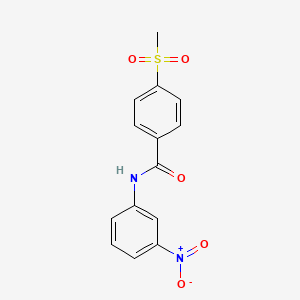

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)

![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine](/img/structure/B2729252.png)

![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)